Ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-1-benzothiophene-2-carboxylate
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Overview
Description
Ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-1-benzothiophene-2-carboxylate is a complex organic compound with the molecular formula C18H15NO6S2. This compound is known for its unique structural features, which include a benzodioxole ring, a benzothiophene ring, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-1-benzothiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the benzodioxole and benzothiophene intermediates. One common synthetic route involves the following steps:
Preparation of Benzodioxole Intermediate: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.
Formation of Benzothiophene Intermediate: The benzothiophene ring is prepared via a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.
Coupling Reaction: The benzodioxole and benzothiophene intermediates are coupled using a palladium-catalyzed cross-coupling reaction to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, amine-substituted compounds.
Scientific Research Applications
Ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-1-benzothiophene-2-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. The benzodioxole and benzothiophene rings play a crucial role in binding to the active sites of these enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-1-benzothiophene-2-carboxylate can be compared with similar compounds such as:
Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate: Similar structure but with a methylphenyl group, which may alter its reactivity and biological activity.
Ethyl 1-(1,3-benzodioxol-5-yl)-3-(2,1,3-benzothiadiazol-5-ylamino)-5,6-dimethoxy-1H-indole-2-carboxylate: Contains an indole ring, which may provide different pharmacological properties.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-(1,3-benzodioxol-5-ylsulfamoyl)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6S2/c1-2-23-18(20)16-17(12-5-3-4-6-15(12)26-16)27(21,22)19-11-7-8-13-14(9-11)25-10-24-13/h3-9,19H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGRDJGGHIZFJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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